![molecular formula C15H21ClN2O2S2 B14618077 3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) CAS No. 59145-67-4](/img/structure/B14618077.png)
3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) is a chemical compound characterized by the presence of a 4-chlorophenyl group, a methylene bridge, and two N-methylpropanamide groups connected via disulfide bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) typically involves the reaction of 4-chlorobenzaldehyde with N-methylpropanamide in the presence of a disulfide-forming reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bonds, which can interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) involves its interaction with thiol-containing biomolecules. The disulfide bonds can undergo thiol-disulfide exchange reactions, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(4-Chlorophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one): Another compound with a similar structural motif but different functional groups.
3,3’-Methylenedianiline: Contains a methylene bridge and aromatic rings but lacks the disulfide bonds and N-methylpropanamide groups.
Uniqueness
3,3’-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide) is unique due to its combination of disulfide bonds and N-methylpropanamide groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Propiedades
Número CAS |
59145-67-4 |
|---|---|
Fórmula molecular |
C15H21ClN2O2S2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)-[3-(methylamino)-3-oxopropyl]sulfanylmethyl]sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2S2/c1-17-13(19)7-9-21-15(22-10-8-14(20)18-2)11-3-5-12(16)6-4-11/h3-6,15H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
BQJKYFQFEYLTQW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCSC(C1=CC=C(C=C1)Cl)SCCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


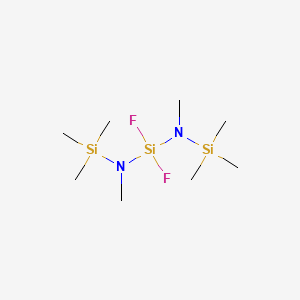
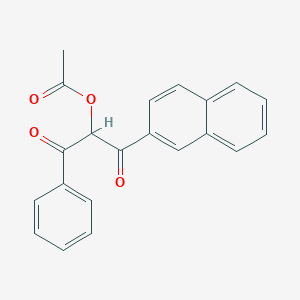
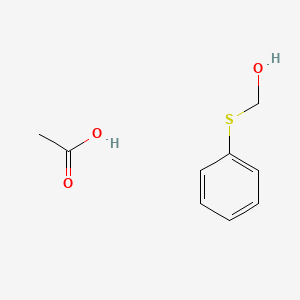
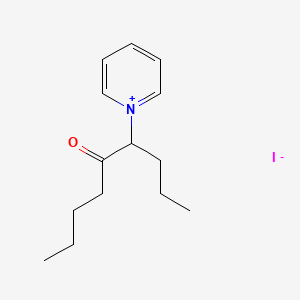

![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
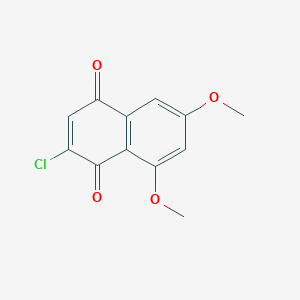
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
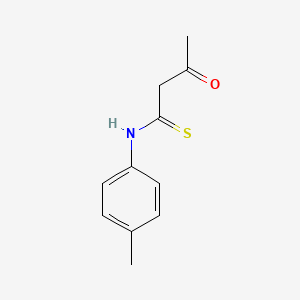
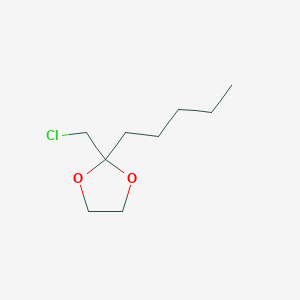
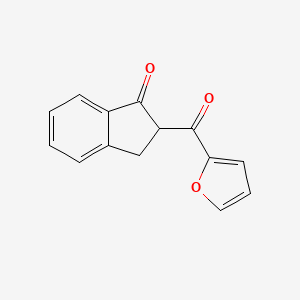
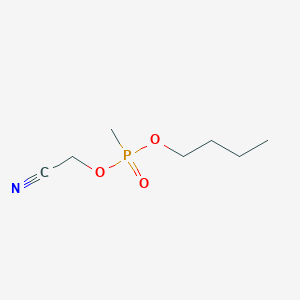

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
